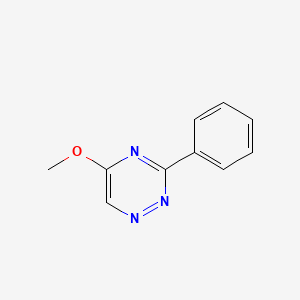
1,2,4-Triazine, 5-methoxy-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 5-methoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-triazine, 5-methoxy-3-phenyl- typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Suzuki coupling reaction is commonly employed. This method involves the reaction of methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst supported on magnetic silicon dioxide . The reaction is carried out in an alkaline medium, and the product is purified through recrystallization and drying.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine, 5-methoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, 5-methoxy-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides and polymer photostabilizers.
Wirkmechanismus
The mechanism of action of 1,2,4-triazine, 5-methoxy-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or antibacterial effects . The compound can also interact with DNA, causing disruptions in cellular processes that lead to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in medicine and agriculture.
1,3,5-Triazine: Known for its use in herbicides and as a precursor for various chemical syntheses.
5-Methoxy-1,2,3-triazine: Shares similar chemical properties and is used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
1,2,4-Triazine, 5-methoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54637-91-1 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-methoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-7-11-13-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
LUASTEKDLZEWJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=NC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



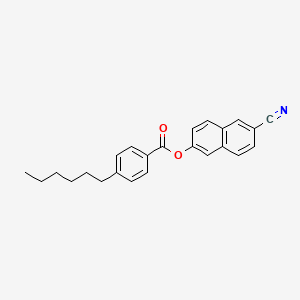


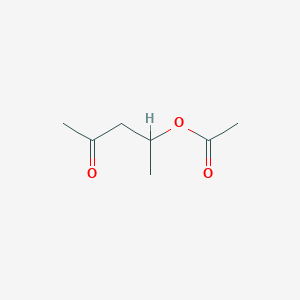

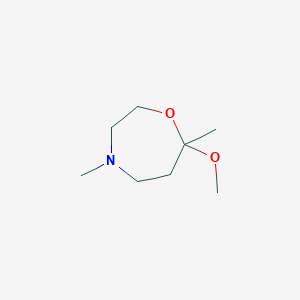


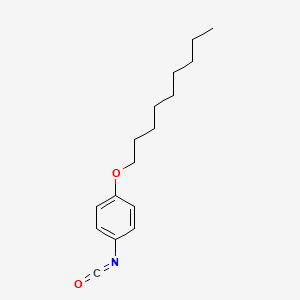

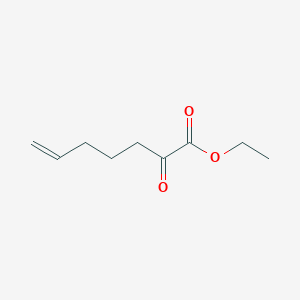

![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
